1-Cyclopropoxy-3-fluoro-5-iodobenzene
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Overview
Description
1-Cyclopropoxy-3-fluoro-5-iodobenzene is an organic compound with the molecular formula C9H8FIO. It is a derivative of iodobenzene, where the benzene ring is substituted with a cyclopropoxy group at the 1-position, a fluorine atom at the 3-position, and an iodine atom at the 5-position.
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with cyclopropylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
1-Cyclopropoxy-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding cyclopropoxy-fluoro-iodobenzene derivatives. Reduction reactions can also be performed to remove the iodine atom, typically using reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling and Heck reaction, which are facilitated by palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Sonogashira coupling with an alkyne can produce an alkynyl-substituted benzene derivative.
Scientific Research Applications
1-Cyclopropoxy-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as a precursor for drug candidates that target specific biological pathways. Its fluorine and iodine substituents can enhance the bioavailability and metabolic stability of drug molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-fluoro-5-iodobenzene depends on its application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize transition states and intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved would depend on the structure of the final bioactive molecule derived from this compound .
Comparison with Similar Compounds
1-Cyclopropoxy-3-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
Iodobenzene (C6H5I): A simpler compound with only an iodine substituent.
Fluorobenzene (C6H5F): Contains only a fluorine substituent. It is less versatile in coupling reactions compared to the target compound.
Chlorobenzene (C6H5Cl): Similar to fluorobenzene but with a chlorine substituent.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical transformations.
Properties
Molecular Formula |
C9H8FIO |
---|---|
Molecular Weight |
278.06 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C9H8FIO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
NMVOANUCBVNNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)I)F |
Origin of Product |
United States |
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